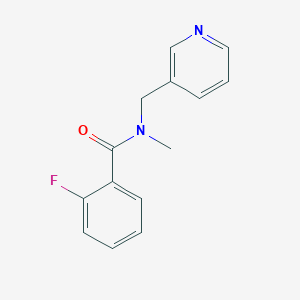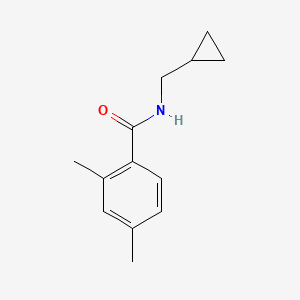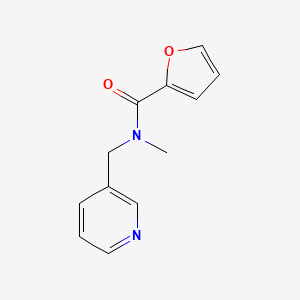
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the class of benzamides and is known for its unique properties that make it a valuable tool in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is not yet fully understood. However, studies have shown that it acts as an inhibitor of several enzymes and proteins that are involved in cancer growth and neurodegenerative diseases. It has been found to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. It also inhibits the activity of heat shock protein 90, which is involved in the folding and stabilization of proteins.
Biochemical and physiological effects:
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has several biochemical and physiological effects. It has been found to induce apoptosis, which is a programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In the field of neuroscience, it has been found to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is its specificity towards cancer cells and neurodegenerative disease-related proteins. It has minimal toxicity towards normal cells and tissues. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. One of the directions is to explore its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, there is a need for the development of more efficient synthesis methods and formulations for this compound to enhance its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is a promising chemical compound that has several potential applications in scientific research. Its unique properties make it a valuable tool in the fields of cancer research and neuroscience. Further research is needed to explore its full potential as a therapeutic agent and to identify its molecular targets and mechanism of action.
Synthesemethoden
The synthesis of 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves several steps. The first step involves the reaction of 3-aminomethylpyridine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide. The next step involves the reaction of N-methylpiperazine with the above product in the presence of a base such as sodium hydride. This reaction leads to the formation of 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has several potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has been found to be effective against several types of cancer, including breast cancer, lung cancer, and colon cancer.
Another potential application of 2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is in the field of neuroscience. This compound has been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain.
Eigenschaften
IUPAC Name |
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-17(10-11-5-4-8-16-9-11)14(18)12-6-2-3-7-13(12)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRFOLJOCBQKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)





![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)
![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)

